2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOVAVZUAMSCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid typically involves the formation of the thiazole ring followed by the attachment of the phenylacetic acid moiety. One common method involves the reaction of 2-methylthiazole with a suitable phenylacetic acid derivative under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenylacetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against various cancer cell lines, demonstrating significant anticancer activity with IC50 values indicating strong selectivity against certain cell lines . The structural relationship between the thiazole moiety and its anticancer efficacy suggests that modifications in the thiazole structure can enhance activity.
Anti-inflammatory Effects
Thiazole derivatives, including compounds similar to 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antibacterial Applications
The antibacterial efficacy of thiazole-containing compounds has been extensively documented. A study on imidazotriazole-incorporated thiazoles demonstrated good to moderate activity against various bacterial strains, with some derivatives outperforming standard antibiotics like amphotericin B against Staphylococcus epidermidis . This suggests that this compound may also exhibit similar antibacterial properties.
Data Table: Biological Activities of Thiazole Derivatives
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value of 10 µM against human glioblastoma cells, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the synthesis of phenylthiazole derivatives aimed at combating resistant bacterial strains. The study found that certain derivatives displayed significant antibacterial activity with MIC values lower than those of conventional antibiotics, highlighting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid differ in substituents on the thiazole ring, phenyl group modifications, and functional group variations. Below is a detailed analysis:
Modifications on the Thiazole Ring
(a) Substituent Effects
- The acetamide group (vs. acetic acid) reduces acidity, altering pharmacokinetics (e.g., membrane permeability) .
- (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid (): The trifluoromethylphenyl group increases lipophilicity (logP) and metabolic stability due to the electron-withdrawing CF₃ group. This modification may improve bioavailability in hydrophobic environments .
- The methyl group at position 4 mirrors the target compound but shifts the acetic acid to position 5, affecting spatial orientation .
(b) Ring Expansion/Modification
- The phenoxy linker may reduce steric hindrance compared to direct phenyl-thiazole conjugation .
Functional Group Variations
(a) Acid Derivatives
- [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (): The chloro-benzoylamino group introduces steric bulk and electron-withdrawing effects, which could modulate acidity (pKa) of the acetic acid moiety. This may influence ionic interactions in biological systems .
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate ():
The ethyl ester derivative increases lipophilicity, favoring passive diffusion across biological membranes. In vivo, esterase-mediated hydrolysis would regenerate the active acetic acid form .
(b) Linker Modifications
Structural Comparison Table
Biological Activity
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The compound's unique structural features contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound consists of a thiazole ring fused with a phenylacetic acid moiety. The thiazole ring is characterized by its five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. This configuration is key to the compound's biological activity.
Chemical Formula: C12H12N2O2S
Molecular Weight: 252.30 g/mol
CAS Number: 77015-22-6
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may act on various receptors, influencing cellular signaling pathways related to pain and inflammation.
- Cytotoxic Effects: The compound has shown potential in inducing apoptosis in cancer cells through interaction with cellular proteins.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Observed |
|---|---|
| Bacillus cereus | Moderate sensitivity |
| Pseudomonas aeruginosa | High sensitivity |
| Escherichia coli | Low sensitivity |
The antimicrobial efficacy is attributed to the thiazole ring's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in various experimental models. It demonstrates the ability to reduce inflammation markers such as TNF-alpha and IL-6 in vitro and in vivo.
Anticancer Activity
Research shows that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | 10.5 |
| HT29 (colon cancer) | 8.7 |
| MCF7 (breast cancer) | 12.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole moiety is critical for enhancing cytotoxicity.
Case Studies
- Antimicrobial Study : A study conducted on various thiazole derivatives found that modifications at the 4-position of the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria .
- Anti-inflammatory Research : In a controlled experiment using animal models, the administration of this compound resulted in a marked decrease in paw edema compared to controls, indicating strong anti-inflammatory properties .
- Anticancer Trials : A recent investigation into its anticancer effects revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, showing promise as a potential therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, thiazole-containing precursors (e.g., 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones) are heated with monochloroacetic acid in an alkaline medium (e.g., NaOH or KOH) to form thioacetic acid derivatives. The reaction is typically conducted in equimolar ratios under reflux conditions. Post-synthesis, purification involves recrystallization from ethanol or DMF/acetic acid mixtures. Structural confirmation is achieved via elemental analysis, IR spectrophotometry (to identify thiol and carboxylate groups), and thin-layer chromatography (TLC) for purity assessment .
Q. How are chromatographic techniques like HPLC-DAD employed to verify the purity and composition of this compound?
- Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is used to quantify the active pharmaceutical ingredient (API) and detect impurities. For instance, a reversed-phase C18 column with a mobile phase of acetonitrile/water (adjusted to pH 3.0 with phosphoric acid) can separate derivatives. Detection wavelengths are set to 220–280 nm to capture UV absorption maxima of the thiazole and aromatic moieties. Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) studies .
Q. What safety protocols are recommended for handling thiazole-containing acetic acid derivatives in laboratory settings?
- Methodological Answer : Safety measures include using fume hoods to avoid inhalation of volatile reagents, wearing nitrile gloves to prevent dermal exposure, and employing eye protection. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. First-aid protocols mandate immediate rinsing with water for eye/skin contact and medical consultation for ingestion. Material Safety Data Sheets (MSDS) for analogous compounds highlight low acute toxicity but recommend caution due to potential irritant effects .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield in the synthesis of metal complexes derived from this compound?
- Methodological Answer : Metal complexes (e.g., Fe²⁺, Cu²⁺, Zn²⁺) are synthesized by reacting the sodium/potassium salts of the acetic acid derivative with metal sulfates in aqueous ethanol. Optimization involves adjusting the molar ratio (e.g., 1:0.5 for metal:ligand), pH (6.0–7.5), and temperature (60–80°C). Yield improvements (>85%) are achieved via dropwise addition of metal sulfate solutions to ligand suspensions, followed by stirring for 4–6 hours. Characterization includes UV-Vis spectroscopy (to confirm d-d transitions) and magnetic susceptibility measurements .
Q. What computational approaches are used to predict the pharmacological activity of structurally modified derivatives?
- Methodological Answer : Density functional theory (DFT) calculations and molecular docking are employed to predict bioactivity. For example, the Gibbs free energy of binding between thiazole-modified derivatives and target enzymes (e.g., cyclooxygenase-2) is calculated using software like AutoDock Vina. Quantitative structure-activity relationship (QSAR) models, built with descriptors such as logP and polar surface area, help prioritize derivatives for synthesis. Reaction path searches using quantum chemical methods (e.g., artificial force-induced reaction) reduce trial-and-error experimentation .
Q. How does the introduction of substituents at the triazole or thiazole rings influence the compound’s bioavailability?
- Methodological Answer : Substituents like morpholine or piperidine at the triazole ring enhance water solubility via salt formation, improving oral bioavailability. For example, sodium salts of this compound show 2–3× higher solubility in phosphate buffer (pH 6.8) compared to the free acid. Conversely, hydrophobic groups (e.g., phenylthio) increase logP values, enhancing blood-brain barrier permeability. In vitro assays using Caco-2 cell monolayers assess permeability (Papp > 1×10⁻⁶ cm/s indicates high absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
